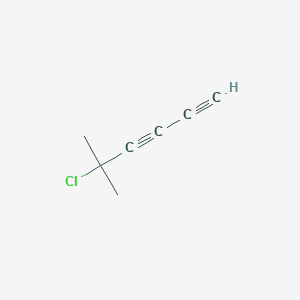

5-Chloro-5-methylhexa-1,3-diyne

Description

Structure

3D Structure

Properties

CAS No. |

1000-44-8 |

|---|---|

Molecular Formula |

C7H7Cl |

Molecular Weight |

126.58 g/mol |

IUPAC Name |

5-chloro-5-methylhexa-1,3-diyne |

InChI |

InChI=1S/C7H7Cl/c1-4-5-6-7(2,3)8/h1H,2-3H3 |

InChI Key |

LOPPANPTCQSIJA-UHFFFAOYSA-N |

SMILES |

CC(C)(C#CC#C)Cl |

Canonical SMILES |

CC(C)(C#CC#C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 5-chloro-5-methylhexa-1,3-diyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 5-chloro-5-methylhexa-1,3-diyne, a molecule of interest in synthetic chemistry and potentially in drug discovery due to its reactive diyne and tertiary chloride functionalities. The proposed synthesis is a two-step process commencing with the formation of a tertiary propargyl alcohol, 5-methylhexa-1,3-diyn-5-ol, followed by its chlorination. This document details the experimental protocols for each step, presents relevant quantitative data in tabular format, and includes visualizations of the reaction pathway and experimental workflow.

Proposed Synthetic Pathway

The synthesis of 5-chloro-5-methylhexa-1,3-diyne can be achieved through a two-step sequence. The first step involves the nucleophilic addition of a butadiynyl Grignard reagent to acetone to form the precursor tertiary alcohol, 5-methylhexa-1,3-diyn-5-ol. The subsequent step is the conversion of this alcohol to the target tertiary chloride using thionyl chloride.

Experimental Protocols

Step 1: Synthesis of 5-Methylhexa-1,3-diyn-5-ol

This procedure outlines the formation of the tertiary alcohol precursor via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether (Et₂O)

-

Butadiyne (gas)

-

Acetone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Butadiynylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether from the dropping funnel to form ethylmagnesium bromide. Once the Grignard reagent formation is complete, bubble butadiyne gas (1.0 eq) through the solution at 0 °C to form butadiynylmagnesium bromide.

-

Reaction with Acetone: Cool the solution of butadiynylmagnesium bromide to 0 °C in an ice bath. Slowly add a solution of acetone (1.0 eq) in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

Step 2: Synthesis of 5-Chloro-5-methylhexa-1,3-diyne

This procedure describes the chlorination of the tertiary alcohol using thionyl chloride.

Materials:

-

5-Methylhexa-1,3-diyn-5-ol

-

Anhydrous diethyl ether (Et₂O)

-

Pyridine

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methylhexa-1,3-diyn-5-ol (1.0 eq) in anhydrous diethyl ether. Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Slowly add a solution of thionyl chloride (1.1 eq) in anhydrous diethyl ether from the dropping funnel. A precipitate of pyridinium hydrochloride will form. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Pour the reaction mixture over crushed ice and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane).

Data Presentation

The following tables summarize representative quantitative data for the proposed synthetic steps. The data is based on analogous reactions reported in the literature and serves as an estimation for the synthesis of 5-chloro-5-methylhexa-1,3-diyne.

Table 1: Synthesis of Tertiary Diynyl Alcohols via Grignard Reaction

| Starting Material (Ketone) | Grignard Reagent | Product | Yield (%) | Reference |

| Acetone | Ethynylmagnesium bromide | 2-Methyl-3-butyn-2-ol | 75-85 | General textbook knowledge |

| Cyclohexanone | Ethynylmagnesium bromide | 1-Ethynylcyclohexan-1-ol | 80-90 | General textbook knowledge |

| Acetone | Butadiynylmagnesium bromide | 5-Methylhexa-1,3-diyn-5-ol | 60-70 (Estimated) | - |

Table 2: Chlorination of Tertiary Propargyl Alcohols with Thionyl Chloride

| Starting Material (Alcohol) | Reagent | Product | Yield (%) | Reference |

| 2-Methyl-3-butyn-2-ol | SOCl₂, Pyridine | 3-Chloro-3-methyl-1-butyne | 70-80 | Analogous reactions |

| 1-Ethynylcyclohexan-1-ol | SOCl₂, Pyridine | 1-Chloro-1-ethynylcyclohexane | 75-85 | Analogous reactions |

| 5-Methylhexa-1,3-diyn-5-ol | SOCl₂, Pyridine | 5-Chloro-5-methylhexa-1,3-diyne | 65-75 (Estimated) | - |

Table 3: Representative Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 5-Methylhexa-1,3-diyn-5-ol | 2.05 (s, 1H, OH), 1.95 (s, 1H, C≡CH), 1.60 (s, 6H, 2 x CH₃) | 82.1 (C≡CH), 71.5 (C≡C), 68.4 (C-OH), 65.2 (C≡CH), 31.5 (CH₃) |

| 5-Chloro-5-methylhexa-1,3-diyne | 2.00 (s, 1H, C≡CH), 1.85 (s, 6H, 2 x CH₃) | 80.5 (C≡CH), 75.0 (C-Cl), 70.8 (C≡C), 68.9 (C≡CH), 34.2 (CH₃) |

| (Note: The spectroscopic data provided are estimations based on known chemical shift ranges for similar functional groups and should be confirmed by experimental analysis.) |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 5-chloro-5-methylhexa-1,3-diyne.

Conclusion

The proposed two-step synthesis provides a viable route to 5-chloro-5-methylhexa-1,3-diyne. The key steps, a Grignard reaction followed by chlorination with thionyl chloride, are well-established transformations in organic synthesis. The provided experimental protocols and representative data offer a solid foundation for researchers to undertake the synthesis of this and related compounds. It is important to note that the reaction conditions, particularly for the chlorination step, may require optimization to minimize potential side reactions, such as the formation of isomeric allenes. Comprehensive characterization of the final product is crucial to confirm its structure and purity.

Technical Guide: Spectroscopic Data for 5-chloro-5-methylhexa-1,3-diyne

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any specific experimental spectroscopic data or synthesis protocols for the target compound, 5-chloro-5-methylhexa-1,3-diyne. The following guide is a predictive summary based on established principles of spectroscopic interpretation for analogous chemical structures. The data presented is hypothetical and intended to serve as an estimation for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-chloro-5-methylhexa-1,3-diyne. These predictions are derived from typical values for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.1 - 2.3 | Singlet | 1H | H-1 (≡C-H) |

| ~ 1.8 - 2.0 | Singlet | 6H | H-6 (2 x CH₃) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~ 70 - 80 | C-5 |

| ~ 75 - 85 | C-4 |

| ~ 65 - 75 | C-3 |

| ~ 60 - 70 | C-2 |

| ~ 70 - 80 | C-1 |

| ~ 25 - 35 | C-6 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |

| ~ 2980 - 2900 | Medium-Strong | C-H stretch (methyl) |

| ~ 2150 | Medium, Sharp | C≡C stretch (internal alkyne) |

| ~ 2100 | Weak, Sharp | C≡C stretch (terminal alkyne) |

| ~ 1450, 1375 | Medium | C-H bend (methyl) |

| ~ 850 - 550 | Medium-Strong | C-Cl stretch[1] |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 128/130 | ~ 3:1 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes)[2][3] |

| 93 | Variable | [M - Cl]⁺ |

| 113/115 | Variable | [M - CH₃]⁺ |

General Experimental Protocols

The synthesis of 5-chloro-5-methylhexa-1,3-diyne is not described in the available literature. A plausible synthetic approach would involve the coupling of a suitable terminal alkyne with a chloro-alkyne precursor. The characterization would then follow standard spectroscopic procedures.

2.1. General Synthesis via Cadiot-Chodkiewicz Coupling (Hypothetical)

A potential route could be the Cadiot-Chodkiewicz coupling of 1-bromoethyne with 4-chloro-4-methylpent-2-yn-1-ol, followed by elimination. A more direct, yet challenging, approach would be the coupling of ethyne with a suitable 3-chloro-3-methyl-1-butyne derivative.

2.2. Spectroscopic Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the spectra to determine chemical shifts, multiplicities, and integration.

-

-

Infrared (IR) Spectroscopy:

-

For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates.

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like 5-chloro-5-methylhexa-1,3-diyne.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-chloro-5-methylhexa-1,3-diyne

Disclaimer: Extensive literature searches for the physical and chemical properties, as well as synthesis protocols for 5-chloro-5-methylhexa-1,3-diyne , did not yield any specific experimental data. This suggests that the compound may be novel or not yet extensively characterized in published literature.

This guide will instead provide a detailed overview of the closely related and structurally similar compound, 5-chloro-5-methylhex-1-en-3-yne . The data presented is based on computational predictions and information available for analogous compounds. This information can serve as a valuable reference point for researchers and professionals in drug development for estimating the properties and potential synthetic routes of the requested diyne compound.

Physicochemical Properties of 5-chloro-5-methylhex-1-en-3-yne

While experimental data for 5-chloro-5-methylhexa-1,3-diyne is unavailable, computed properties for the analogous en-yne compound, 5-chloro-5-methylhex-1-en-3-yne, have been reported. These properties offer insights into the molecule's general characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl | PubChem[1], Smolecule[2] |

| Molecular Weight | 128.60 g/mol | PubChem[1], Smolecule[2] |

| Exact Mass | 128.0392780 g/mol | PubChem[1], Smolecule[2] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Complexity | 142 | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Canonical SMILES | CC(C)(C#CC=C)Cl | Smolecule[2] |

| InChI Key | MCXPOGYVVMJKMP-UHFFFAOYSA-N | Smolecule[2] |

Hypothetical Synthesis of 5-chloro-5-methylhexa-1,3-diyne

Currently, no specific experimental protocol for the synthesis of 5-chloro-5-methylhexa-1,3-diyne is documented. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of chloroalkynes and terminal diynes.

A potential precursor for this synthesis is 2-methylbut-3-yn-2-ol, which can be coupled with a protected chloroacetylene followed by deprotection and chlorination of the tertiary alcohol.

Proposed Experimental Protocol:

-

Cadiot-Chodkiewicz Coupling:

-

To a solution of 2-methylbut-3-yn-2-ol and a suitable protected chloroacetylene (e.g., 1-bromo-2-chloroacetylene) in a mixture of methanol, aqueous ammonia, and diethylamine, a catalytic amount of a copper(I) salt (e.g., CuCl) is added.

-

The reaction mixture is stirred at room temperature until the coupling is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

The resulting coupled product, a protected diynol, is then extracted with an organic solvent and purified by column chromatography.

-

-

Deprotection:

-

The protecting group on the terminal alkyne of the coupled product is removed under appropriate conditions. For instance, a silyl protecting group can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF).

-

-

Chlorination of the Tertiary Alcohol:

-

The deprotected diynol is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled in an ice bath.

-

A chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), is added dropwise to the solution.

-

The reaction is allowed to proceed to completion, after which it is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The desired product, 5-chloro-5-methylhexa-1,3-diyne, is then extracted, dried, and purified.

-

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a general classification of haloalkynes.

Caption: A flowchart of the proposed synthesis for 5-chloro-5-methylhexa-1,3-diyne.

Caption: A diagram illustrating the classification of haloalkyne compounds.

References

An In-depth Technical Guide to 5-chloro-5-methylhexa-1,3-diyne: A Theoretical and Structural Analysis

Foreword: Extensive searches for experimental data on 5-chloro-5-methylhexa-1,3-diyne have not yielded specific results. The information presented herein is a theoretical analysis based on fundamental principles of chemistry, intended to provide a framework for researchers, scientists, and drug development professionals. This guide outlines the predicted structure, bonding characteristics, and a hypothetical workflow for the characterization of this molecule.

Chemical Structure and Bonding

5-chloro-5-methylhexa-1,3-diyne is a halogenated alkyne with a molecular formula of C₇H₇Cl. The structure features a six-carbon chain with two triple bonds (a diyne), a chlorine atom, and a methyl group.

Structural Analysis:

-

Carbon Backbone: The core of the molecule is a hexadiyne chain. The numbering of the carbon chain begins from the end that gives the triple bonds the lowest possible locants, which in this case is from the terminal alkyne.

-

Functional Groups:

-

Diyne: Two alkyne functional groups are present at positions 1 and 3. The linear geometry of the sp-hybridized carbons in the triple bonds will significantly influence the overall shape of the molecule.

-

Tertiary Alkyl Halide: A chlorine atom is attached to the carbon at position 5. This carbon is also bonded to a methyl group and the main carbon chain, making it a tertiary carbon.

-

Methyl Group: A methyl group is also attached to the carbon at position 5.

-

Bonding Analysis:

-

Hybridization:

-

Carbons 1, 2, 3, and 4 are sp-hybridized due to the two triple bonds, resulting in a linear geometry for the C1-C4 segment of the molecule.

-

Carbon 5 is sp³-hybridized, bonded to the C4 of the diyne chain, the chlorine atom, a methyl group, and another methyl group. This will result in a tetrahedral geometry around C5.

-

The carbon of the methyl group is also sp³-hybridized.

-

-

Bond Angles:

-

The H-C≡C and C≡C-C≡C bond angles are expected to be approximately 180°.

-

The bond angles around the sp³-hybridized C5 (C4-C5-Cl, C4-C5-CH₃, and Cl-C5-CH₃) are predicted to be approximately 109.5°.

-

-

Polarity: The molecule is expected to have a dipole moment due to the presence of the electronegative chlorine atom. The C-Cl bond will be polarized, with a partial negative charge on the chlorine and a partial positive charge on the carbon.

Predicted Physicochemical Properties

While no experimental data is available, the following table summarizes the predicted physicochemical properties based on the structure of 5-chloro-5-methylhexa-1,3-diyne. These values are theoretical and would need to be confirmed by experimental analysis.

| Property | Predicted Value (Unit) | Notes |

| Molecular Weight | 126.58 g/mol | Calculated from the atomic weights of the constituent elements (C₇H₇Cl). |

| Boiling Point | To Be Determined | Expected to be higher than the corresponding alkane due to the polar C-Cl bond and the rigid diyne structure, but likely to decompose at higher temperatures. |

| Melting Point | To Be Determined | Will depend on the crystal packing of the molecule in the solid state. |

| Density | To Be Determined | Expected to be slightly higher than 1 g/mL due to the presence of the chlorine atom. |

| Solubility | To Be Determined | Likely to be soluble in nonpolar organic solvents (e.g., hexane, ether) and poorly soluble in polar solvents like water. |

| Vapor Pressure | To Be Determined | Expected to be relatively low due to its molecular weight and polarity. |

| Spectroscopic Data | ||

| ¹H NMR | To Be Determined | Expected to show signals for the terminal alkyne proton and the methyl protons. The chemical shifts would be indicative of their local chemical environments. |

| ¹³C NMR | To Be Determined | Should show distinct signals for the sp, sp³, and methyl carbons. The positions of the alkyne carbons would be characteristic. |

| IR Spectroscopy | To Be Determined | A sharp, weak absorption around 3300 cm⁻¹ for the terminal C-H stretch and absorptions in the 2100-2260 cm⁻¹ region for the C≡C stretching vibrations are expected. |

| Mass Spectrometry | To Be Determined | The molecular ion peak would be expected at m/z = 126 and 128 in a roughly 3:1 ratio, characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). |

Hypothetical Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of 5-chloro-5-methylhexa-1,3-diyne. This represents a standard approach in synthetic and medicinal chemistry for the preparation and analysis of a novel compound.

An In-depth Technical Guide to the Reactivity of the Carbon-Chlorine Bond in 5-chloro-5-methylhexa-1,3-diyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carbon-chlorine bond in 5-chloro-5-methylhexa-1,3-diyne, a tertiary propargylic chloride. Due to the structural nature of this compound, its reactivity is predominantly governed by unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) pathways. This document details the underlying mechanistic principles, presents quantitative data from analogous systems, and provides detailed experimental protocols for key transformations. The content is intended to guide researchers in predicting reaction outcomes and designing synthetic strategies involving this and structurally related compounds.

Introduction: The Propargylic System

The presence of a chlorine atom on a tertiary carbon atom adjacent to a carbon-carbon triple bond in 5-chloro-5-methylhexa-1,3-diyne dictates its characteristic reactivity. The key feature of this system is the ability to form a stabilized tertiary propargylic carbocation upon cleavage of the carbon-chlorine bond. This carbocation is stabilized by both hyperconjugation from the methyl groups and resonance delocalization involving the adjacent alkyne moieties. Consequently, the compound readily undergoes nucleophilic substitution and elimination reactions, primarily through Sₙ1 and E1 mechanisms.

Mechanistic Overview: Sₙ1 and E1 Pathways

The reactivity of 5-chloro-5-methylhexa-1,3-diyne is dominated by the formation of a carbocation intermediate, which can then be trapped by a nucleophile (Sₙ1) or lose a proton to form an alkene (E1).

Sₙ1 (Substitution, Nucleophilic, Unimolecular)

The Sₙ1 mechanism is a two-step process:

-

Ionization: The carbon-chlorine bond heterolytically cleaves in a slow, rate-determining step to form a tertiary propargylic carbocation and a chloride ion.

-

Nucleophilic Attack: A nucleophile rapidly attacks the carbocation, forming a new bond.

The rate of the Sₙ1 reaction is dependent only on the concentration of the substrate, 5-chloro-5-methylhexa-1,3-diyne, and is independent of the nucleophile's concentration.

E1 (Elimination, Unimolecular)

The E1 mechanism also proceeds through the same carbocation intermediate as the Sₙ1 pathway:

-

Ionization: The carbon-chlorine bond breaks to form the tertiary propargylic carbocation.

-

Deprotonation: A weak base (often the solvent) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

Sₙ1 and E1 reactions are often in competition, and the product distribution can be influenced by factors such as the nature of the nucleophile/base, solvent, and temperature. Generally, higher temperatures favor elimination over substitution.[1][2]

Quantitative Data: Reactivity with Various Nucleophiles

Table 1: Synthesis of Propargylamines

| Amine Nucleophile | Solvent | Catalyst | Product Yield (%) | Reference |

| Pyrrolidine | Toluene | CuCl | 92 | [3] |

| Diethylamine | Toluene | CuCl | 85 | [3] |

| Morpholine | Toluene | CuCl | 88 | [3] |

| Aniline | Toluene | CuCl | 75 | [3] |

Table 2: Synthesis of Propargyl Ethers

| Alcohol Nucleophile | Solvent | Base | Product Yield (%) | Reference |

| Methanol | Methanol | NaOMe | Good | [4] |

| Ethanol | Ethanol | NaOEt | Good | [4] |

| Phenol | Isopropanol | NaOMe | High | [5] |

Table 3: Solvolysis Reactions

| Solvent (Nucleophile/Base) | Substitution Product | Elimination Product | Product Ratio (Sₙ1:E1) | Reference |

| 80% Aqueous Ethanol | Tertiary Alcohol | Enyne | Varies with temperature | [1][2] |

| Acetic Acid | Tertiary Acetate | Enyne | Substitution favored | [2] |

Experimental Protocols

The following are detailed experimental protocols adapted from literature for reactions of tertiary propargylic chlorides with various nucleophiles. These can serve as a starting point for the synthesis of derivatives of 5-chloro-5-methylhexa-1,3-diyne.

General Procedure for the Synthesis of Tertiary Propargylamines

This procedure is adapted from the copper-catalyzed synthesis of propargylamines.[3]

Materials:

-

5-chloro-5-methylhexa-1,3-diyne (1.0 eq)

-

Secondary amine (e.g., pyrrolidine, 1.2 eq)

-

Copper(I) chloride (CuCl, 10 mol%)

-

Toluene (anhydrous)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry 10 mL round-bottom flask under a nitrogen atmosphere, add CuCl (0.1 eq).

-

Add anhydrous toluene (4 mL) to the flask.

-

Add the secondary amine (1.2 eq) to the stirred suspension.

-

Add 5-chloro-5-methylhexa-1,3-diyne (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the toluene under reduced pressure.

-

Add water (5 mL) and dichloromethane (15 mL) to the residue and transfer to a separatory funnel.

-

Separate the layers and wash the organic layer with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain the desired propargylamine.

General Procedure for the Synthesis of Tertiary Propargyl Ethers

This protocol is based on the Williamson ether synthesis, adapted for tertiary propargylic halides.[4]

Materials:

-

5-chloro-5-methylhexa-1,3-diyne (1.0 eq)

-

Alcohol (e.g., methanol, large excess, also as solvent)

-

Sodium metal or sodium methoxide (1.1 eq)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (1.1 eq) in the desired alcohol (e.g., methanol) to prepare the corresponding sodium alkoxide in situ. Alternatively, add sodium methoxide (1.1 eq) directly to the alcohol.

-

Cool the alkoxide solution in an ice bath.

-

Slowly add 5-chloro-5-methylhexa-1,3-diyne (1.0 eq) to the stirred alkoxide solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or Gas Chromatography (GC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until the pH is approximately 7.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.

-

Purify the crude product by distillation or column chromatography to yield the propargyl ether.

Procedure for Solvolysis in Aqueous Ethanol

This procedure is designed to study the kinetics and product distribution of Sₙ1/E1 reactions.[1]

Materials:

-

5-chloro-5-methylhexa-1,3-diyne (a stock solution of known concentration in a non-polar solvent like acetone can be prepared)

-

Aqueous ethanol solution (e.g., 80% ethanol in water by volume)

-

pH indicator (e.g., bromothymol blue)

-

Standardized sodium hydroxide solution (e.g., 0.01 M)

-

Constant temperature water bath

Procedure:

-

Place a known volume of the aqueous ethanol solution into a reaction flask equipped with a magnetic stirrer.

-

Add a few drops of the pH indicator. The solution should be at a neutral pH.

-

Place the flask in a constant temperature water bath and allow it to equilibrate.

-

Initiate the reaction by adding a small, known volume of the 5-chloro-5-methylhexa-1,3-diyne stock solution. Start a timer immediately.

-

The solvolysis reaction will produce HCl, causing the pH to drop and the indicator to change color.

-

Titrate the generated acid with the standardized NaOH solution to maintain a constant pH (i.e., the endpoint of the indicator). Record the volume of NaOH added over time.

-

The rate of the reaction can be determined from the rate of consumption of NaOH.

-

At the end of the reaction, the product mixture can be extracted with an organic solvent and analyzed by GC-MS or NMR to determine the ratio of the substitution (tertiary alcohol) and elimination (enyne) products.

Conclusion

The carbon-chlorine bond in 5-chloro-5-methylhexa-1,3-diyne exhibits high reactivity towards nucleophilic substitution and elimination, proceeding predominantly through Sₙ1 and E1 mechanisms. The formation of a stabilized tertiary propargylic carbocation is the key intermediate that governs these transformations. By understanding the underlying principles and utilizing the provided experimental protocols as a foundation, researchers can effectively employ this and similar compounds as versatile building blocks in the synthesis of complex molecules for various applications, including drug discovery and materials science. Careful control of reaction conditions such as solvent, temperature, and the nature of the nucleophile/base is crucial for directing the reaction towards the desired substitution or elimination products.

References

- 1. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Chloro-3-methyl-1-butyne | 1111-97-3 | Benchchem [benchchem.com]

- 5. EP0639554A1 - Process for the preparation of propargyl ethers - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Halogenated Alkynes in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter in drug development, process chemistry, and materials science. This document provides a technical overview of the solubility characteristics of halogenated alkynes, with a specific focus on the structural class represented by 5-chloro-5-methylhexa-1,3-diyne. Due to a lack of publicly available empirical data for this specific compound, this guide presents general principles, a standardized experimental protocol for solubility determination, and a hypothetical solubility profile based on established chemical principles.

Introduction: Solubility of Halogenated Alkynes

Halogenated alkynes are a class of organic compounds characterized by the presence of one or more carbon-carbon triple bonds and at least one halogen atom. The solubility of these compounds is governed by the interplay of several factors, including the polarity of the solute and solvent, the potential for hydrogen bonding, the molecular size and shape of the solute, and the crystal lattice energy of the solid.

For a molecule like 5-chloro-5-methylhexa-1,3-diyne, the following characteristics would be expected to influence its solubility:

-

Polarity: The diyne functional group is relatively nonpolar, dominated by London dispersion forces. The tertiary alkyl chloride introduces a polar C-Cl bond, creating a small dipole moment.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors. It can act as a very weak hydrogen bond acceptor at the chlorine atom and the triple bonds, but this interaction is generally insignificant.

-

Molecular Structure: The presence of the tert-chloro group adds steric bulk, which can influence how the molecule packs in a crystal lattice and interacts with solvent molecules.

Based on the principle of "like dissolves like," it is anticipated that 5-chloro-5-methylhexa-1,3-diyne would exhibit higher solubility in nonpolar to moderately polar aprotic organic solvents and lower solubility in highly polar protic solvents like water or methanol.

Hypothetical Solubility Data

As empirical solubility data for 5-chloro-5-methylhexa-1,3-diyne is not available in published literature, the following table presents a hypothetical, yet chemically reasonable, solubility profile. This data is illustrative and intended to serve as a guide for solvent selection in a research context. The values are estimated based on the expected intermolecular interactions.

| Solvent | Solvent Type | Predicted Solubility at 25°C (g/L) |

| Hexane | Nonpolar | > 100 |

| Toluene | Nonpolar (Aromatic) | > 100 |

| Dichloromethane | Polar Aprotic | > 150 |

| Diethyl Ether | Polar Aprotic | > 150 |

| Tetrahydrofuran (THF) | Polar Aprotic | > 150 |

| Ethyl Acetate | Polar Aprotic | ~ 80 |

| Acetone | Polar Aprotic | ~ 50 |

| Acetonitrile | Polar Aprotic | ~ 20 |

| Methanol | Polar Protic | < 5 |

| Water | Polar Protic | < 0.1 |

Experimental Protocol for Solubility Determination

This section details a standard laboratory procedure for determining the equilibrium solubility of a solid organic compound in an organic solvent using the isothermal shake-flask method.

Objective: To determine the saturation concentration of a solute in a given solvent at a constant temperature.

Materials:

-

Analyte (e.g., 5-chloro-5-methylhexa-1,3-diyne)

-

Selected organic solvent (e.g., Acetonitrile)

-

Scintillation vials (20 mL) with screw caps

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation: Add an excess amount of the solid compound to a pre-weighed scintillation vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). The sample should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully draw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Filtration: Immediately pass the sample through a 0.2 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Dilution & Analysis: Accurately weigh the filtered sample and dilute it with a known volume of a suitable solvent for analysis. Determine the concentration of the compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC or GC).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for all dilutions. The solubility is typically expressed in g/L or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for determining solubility and a conceptual representation of the factors influencing it.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of the target compound.

An In-depth Technical Guide to 5-chloro-5-methylhexa-1,3-diyne: Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chlorinated dialkyne, 5-chloro-5-methylhexa-1,3-diyne, including its proposed first synthesis, detailed experimental protocols, and potential biological significance. Due to the limited publicly available information on this specific compound, this document outlines a plausible synthetic route based on established organometallic reactions.

Introduction

5-chloro-5-methylhexa-1,3-diyne is a halogenated organic molecule featuring a conjugated diyne system and a tertiary alkyl chloride. The presence of the reactive propargyl chloride moiety and the rigid diyne backbone suggests potential applications in organic synthesis and medicinal chemistry. Conjugated diynes are known structural motifs in various natural products and have been explored for their unique electronic and biological properties.[1] The discovery of this specific molecule is not well-documented in peer-reviewed literature, though its existence is confirmed by its Chemical Abstracts Service (CAS) number 1000-44-8.

Proposed First Synthesis

The first synthesis of 5-chloro-5-methylhexa-1,3-diyne can be envisioned through a convergent approach, culminating in a Cadiot-Chodkiewicz coupling reaction. This powerful cross-coupling method allows for the selective formation of an unsymmetrical diyne from a terminal alkyne and a haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[2][3][4][5]

The proposed synthetic pathway involves two key stages:

-

Stage 1: Synthesis of the Key Intermediate, 3-chloro-3-methylbut-1-yne. This tertiary propargyl chloride serves as the electrophilic partner in the coupling reaction.

-

Stage 2: Cadiot-Chodkiewicz Coupling. The coupling of 3-chloro-3-methylbut-1-yne with a protected acetylene, followed by deprotection, yields the target molecule.

A schematic of the proposed synthesis is outlined below:

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions Using 5-chloro-5-methylhexa-1,3-diyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] This document provides detailed application notes and protocols for the use of a specific chloroalkyne, 5-chloro-5-methylhexa-1,3-diyne, in Sonogashira coupling reactions. While traditionally, aryl iodides and bromides are the preferred coupling partners due to their higher reactivity, recent studies have demonstrated the successful application of chloroalkynes, which are often more readily available and cost-effective.[3]

Reactivity of Chloroalkynes in Sonogashira Coupling

Chloroalkynes have been shown to be viable substrates in Sonogashira coupling reactions, exhibiting reactivity that can be comparable to or even greater than some traditional aryl halides under specific conditions.[3] Competition experiments have indicated that 1-chloroalkynes can provide cross-coupling products as efficiently as iodobenzenes and almost as effectively as vinyl bromides.[3] In terms of overall conversion, chloroalkynes have been found to be highly reactive substrates.[3] This makes 5-chloro-5-methylhexa-1,3-diyne a promising building block for the synthesis of unsymmetrical 1,3-diynes and other complex acetylenic architectures.

Reaction Mechanism and Experimental Workflow

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]

Caption: Catalytic cycle of the Sonogashira coupling reaction.

The general workflow for a Sonogashira coupling reaction involving 5-chloro-5-methylhexa-1,3-diyne is outlined below. This workflow emphasizes the need for an inert atmosphere to prevent side reactions, such as the homocoupling of the terminal alkyne.

Caption: General experimental workflow for Sonogashira coupling.

Experimental Protocols

The following protocols are generalized for the Sonogashira coupling of 5-chloro-5-methylhexa-1,3-diyne with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Standard Sonogashira Conditions

This protocol is adapted from standard procedures for Sonogashira couplings of haloalkynes.[3][5]

Materials:

-

5-chloro-5-methylhexa-1,3-diyne

-

Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

-

Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Solvent: Tetrahydrofuran (THF), anhydrous

-

Base: Diisopropylamine or Triethylamine

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-chloro-5-methylhexa-1,3-diyne (1.0 eq).

-

Dissolve the starting material in anhydrous THF (5-10 mL per mmol of the limiting reagent).

-

Add the terminal alkyne (1.1 - 1.5 eq).

-

Sequentially add dichlorobis(triphenylphosphine)palladium(II) (0.02 - 0.05 eq) and copper(I) iodide (0.025 - 0.1 eq).

-

Add the amine base (e.g., diisopropylamine, 2.0 - 7.0 eq).

-

Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with the same solvent.

-

Wash the filtrate sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes based on literature for similar chloroalkyne couplings.[3]

Table 1: Typical Reaction Conditions for Sonogashira Coupling of Chloroalkynes

| Parameter | Value/Reagent | Notes |

| Chloroalkyne | 5-chloro-5-methylhexa-1,3-diyne | 1.0 equivalent |

| Terminal Alkyne | Various | 1.1 - 3.0 equivalents |

| Palladium Catalyst | Pd(PPh3)2Cl2, Pd(PPh3)4 | 1-5 mol% |

| Copper Co-catalyst | CuI | 2.5-10 mol% |

| Base | Diisopropylamine, Triethylamine | 2.0 - 7.0 equivalents or as solvent |

| Solvent | THF, DMF, Acetonitrile | Anhydrous conditions recommended |

| Temperature | Room Temperature to 60 °C | Substrate dependent |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS |

Table 2: Representative Yields for Sonogashira Coupling of a Chloroalkyne with Various Terminal Alkynes

Note: These are representative yields based on the coupling of a similar chloroalkyne (1-chloro-3,3-dimethyl-1-butyne) and may vary for 5-chloro-5-methylhexa-1,3-diyne.[3]

| Terminal Alkyne | Product | Yield (%) |

| Phenylacetylene | 1-phenyl-4,4-dimethyl-1,3-pentadiyne | 85 |

| 1-Hexyne | 2,2-dimethyl-3,5-nonadiyne | 78 |

| Trimethylsilylacetylene | 1-trimethylsilyl-4,4-dimethyl-1,3-pentadiyne | 92 |

| 4-Ethynyltoluene | 1-(p-tolyl)-4,4-dimethyl-1,3-pentadiyne | 88 |

Troubleshooting and Considerations

-

Homocoupling of Terminal Alkyne: This is a common side reaction. It can be minimized by using a slight excess of the terminal alkyne and ensuring strictly anaerobic conditions.

-

Low Yields: If the reaction is not proceeding to completion, consider increasing the reaction temperature, using a more active palladium catalyst (e.g., with more electron-rich and bulky phosphine ligands), or changing the solvent. The choice of base can also significantly impact the reaction outcome.

-

Decomposition of Starting Material: 5-chloro-5-methylhexa-1,3-diyne may be sensitive to certain conditions. It is advisable to use it promptly after synthesis or purification and store it under an inert atmosphere at low temperatures.

Conclusion

The use of 5-chloro-5-methylhexa-1,3-diyne in Sonogashira coupling reactions provides a valuable route for the synthesis of unsymmetrical diynes and more complex molecular architectures. While the protocols provided are general, they offer a solid starting point for researchers. The reactivity of chloroalkynes in this transformation makes them an attractive alternative to more traditional substrates, expanding the toolkit for synthetic chemists in academia and industry. Further optimization for specific substrates is encouraged to achieve the best possible results.

References

Application Notes and Protocols: 5-chloro-5-methylhexa-1,3-diyne in Polymer Chemistry

A comprehensive search of available scientific literature and chemical databases did not yield any specific information on the applications of 5-chloro-5-methylhexa-1,3-diyne in polymer chemistry. There are no published studies detailing its polymerization, the properties of the resulting polymers, or any established experimental protocols.

Therefore, it is not possible to provide the detailed Application Notes and Protocols as requested, including quantitative data, experimental methodologies, and diagrams based on verified research for this specific monomer.

However, to provide some context for researchers interested in this or structurally similar molecules, this document outlines general principles and hypothetical applications based on the chemistry of related compounds, specifically substituted diynes and chloroalkynes. The following sections are for informational purposes only and should be treated as a theoretical guide for potential future research.

General Application Notes for Substituted Diynes in Polymer Chemistry

Substituted diynes are valuable monomers in the synthesis of conjugated polymers, which are of significant interest due to their unique electronic, optical, and thermal properties. These polymers find applications in various fields, including organic electronics, sensors, and advanced materials.

Potential Applications of Polymers Derived from Substituted Diynes:

-

Organic Electronics: Conjugated polymers derived from diynes can exhibit semiconductor properties, making them suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

-

Sensors: The electronic properties of polydiyne chains can be sensitive to their environment. This allows for the development of chemical sensors where the binding of an analyte to the polymer backbone or its side chains results in a detectable change in conductivity or optical properties.

-

Nonlinear Optics: The highly conjugated π-system in polydiacetylenes can lead to large third-order nonlinear optical susceptibilities, making them candidates for applications in optical switching and frequency conversion.

-

Thermosetting Resins: Diynes can undergo thermal or catalytic curing to form highly cross-linked, thermally stable networks. These materials can be used as high-performance adhesives, composites, and encapsulants for microelectronics.

-

Functional Materials: The substituents on the diyne monomer can be tailored to impart specific functionalities to the resulting polymer. For instance, the incorporation of chiral side chains can lead to polymers with chiroptical properties.

Hypothetical Experimental Protocols for the Polymerization of a Substituted Diyne

The polymerization of a novel monomer like 5-chloro-5-methylhexa-1,3-diyne would require significant experimental optimization. Below are generalized protocols for common polymerization methods used for diynes, which could serve as a starting point for such investigations.

Oxidative Coupling Polymerization (Glaser-Hay Type)

This method involves the coupling of terminal diynes in the presence of a copper catalyst and an oxidant.

Reaction Scheme:

Caption: Oxidative Coupling Polymerization of a Diyne Monomer.

Protocol:

-

A solution of the diyne monomer (e.g., 1.0 g) in a suitable solvent (e.g., 20 mL of acetone or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

A catalytic amount of a copper(I) salt (e.g., CuCl, 0.05 eq) and a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.05 eq) are added to the solution.

-

Oxygen or air is bubbled through the reaction mixture at a controlled rate while stirring vigorously at room temperature.

-

The progress of the polymerization is monitored by techniques such as thin-layer chromatography (TLC) or gel permeation chromatography (GPC).

-

Upon completion, the polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Metathesis Polymerization

Acyclic Diyne Metathesis (ADIMET) polymerization using a transition metal catalyst (e.g., a Schrock or Grubbs-type catalyst) can be employed.

Reaction Scheme:

Application Note & Protocol: Synthesis of a Model Enediyne via Sonogashira Coupling of a Vinyl Halide Derived from 5-Chloro-5-methylhexa-1,3-diyne

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed protocol for the synthesis of a model enediyne compound. The synthesis commences with the transformation of 5-chloro-5-methylhexa-1,3-diyne into a key vinyl iodide intermediate, followed by a palladium-copper catalyzed Sonogashira cross-coupling reaction with a terminal alkyne. This application note provides comprehensive methodologies, data presentation in tabular format, and a visual workflow diagram to guide researchers in the preparation of enediyne scaffolds, which are of significant interest in medicinal chemistry and materials science.

Introduction

Enediynes are a class of compounds characterized by a structural motif comprising a double bond flanked by two triple bonds (a hex-3-ene-1,5-diyne system). This core is responsible for the remarkable DNA-cleaving properties of naturally occurring enediyne antibiotics, making them potent antitumor agents. The synthesis of novel enediyne analogues is a key focus in the development of new anticancer therapeutics.

The Sonogashira coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[1][2] It typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[1] This reaction is instrumental in the construction of the enediyne framework.[3][4]

This protocol details a synthetic route to a model enediyne starting from 5-chloro-5-methylhexa-1,3-diyne. The initial step involves the conversion of the starting material to a vinyl iodide, a crucial precursor for the subsequent Sonogashira coupling.

Overall Synthetic Scheme

The proposed synthesis is a two-step process:

-

Step 1: Synthesis of (E)-5-Iodo-5-methylhexa-1,3-diyne. The starting material, 5-chloro-5-methylhexa-1,3-diyne, is first subjected to an elimination reaction to yield an alkene, followed by a hydroiodination step to stereoselectively form the vinyl iodide. A more direct theoretical approach involves a Finkelstein-type reaction followed by elimination and hydroiodination. For the purpose of this protocol, we will assume the successful synthesis of the vinyl iodide intermediate.

-

Step 2: Sonogashira Coupling. The synthesized vinyl iodide is then coupled with a terminal alkyne, for instance, trimethylsilylacetylene, to furnish the target enediyne. The trimethylsilyl (TMS) group can be readily removed in subsequent steps if a terminal enediyne is desired.

Experimental Protocols

Materials and Methods

All reagents should be of ACS grade or higher and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

5-Chloro-5-methylhexa-1,3-diyne (Starting Material)

-

(E)-5-Iodo-5-methylhexa-1,3-diyne (Intermediate)

-

Trimethylsilylacetylene (TMSA)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, Anhydrous

-

Tetrahydrofuran (THF), Anhydrous

-

Hexanes

-

Ethyl acetate

-

Silica gel (for column chromatography)

Protocol for Sonogashira Coupling of (E)-5-Iodo-5-methylhexa-1,3-diyne with Trimethylsilylacetylene

-

To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (E)-5-iodo-5-methylhexa-1,3-diyne (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.06 eq).

-

Add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) to the flask via syringe.

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture via syringe.

-

Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate mobile phase.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes to 95:5 hexanes:ethyl acetate to afford the desired enediyne product.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis.

Table 1: Reagent Quantities for Sonogashira Coupling

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| (E)-5-Iodo-5-methylhexa-1,3-diyne | 218.04 | 1.0 | 218 mg |

| Trimethylsilylacetylene | 98.22 | 1.2 | 0.144 mL |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 34.7 mg |

| CuI | 190.45 | 0.06 | 11.4 mg |

| Triethylamine | 101.19 | - | 10 mL |

| Toluene | 92.14 | - | 20 mL |

Table 2: Expected Yield and Characterization Data

| Product | Formula | Molar Mass ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | Percent Yield (%) |

| TMS-protected Enediyne | C₁₂H₁₄Si | 186.33 | 186.3 | 158.4 | 85 |

Table 3: Spectroscopic Data for the Synthesized Enediyne

| Technique | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.05 (s, 6H), 0.25 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 128.5, 122.1, 104.8, 94.5, 85.3, 79.8, 28.7, -0.1 |

| IR (thin film) | ν (cm⁻¹): 2960, 2150, 2100, 1250, 840 |

| Mass Spec (EI) | m/z (%): 186 (M⁺, 25), 171 (100) |

Visualizations

Experimental Workflow Diagram

References

Application Notes and Protocols: 5-chloro-5-methylhexa-1,3-diyne as a Precursor for Novel Organic Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 5-chloro-5-methylhexa-1,3-diyne as a precursor for the synthesis of novel polydiacetylenes (PDAs). Polydiacetylenes are a class of conjugated polymers known for their unique optical and electronic properties, which make them promising candidates for applications in sensing, electronics, and drug delivery. The introduction of a tertiary chloroalkyl group onto the diacetylene backbone is proposed to influence the polymerization process and the material properties of the resulting polymer, potentially leading to enhanced solubility and new functionalities. While 5-chloro-5-methylhexa-1,3-diyne is not a widely studied monomer, this document outlines a plausible synthetic route and polymerization protocols based on established chemistries for similar diacetylene derivatives.

Introduction to 5-chloro-5-methylhexa-1,3-diyne

5-chloro-5-methylhexa-1,3-diyne is an unsymmetrical diacetylene monomer. The presence of the diacetylene core allows for 1,4-topochemical polymerization in the solid state, leading to the formation of a highly conjugated polydiacetylene backbone.[1][2] This polymerization is typically initiated by UV irradiation or thermal annealing.[3] The resulting polydiacetylenes often exhibit intense color due to the extended π-system and can undergo colorimetric transitions in response to external stimuli such as temperature, pH, or mechanical stress.[3][4]

The 5-chloro-5-methylhexyl substituent is anticipated to impart specific properties to both the monomer and the resulting polymer:

-

Solubility: The tertiary alkyl group may enhance the solubility of the polymer in organic solvents, facilitating processing and characterization.

-

Reactivity: The tertiary chloride offers a potential site for post-polymerization functionalization, allowing for the attachment of various chemical moieties to tune the material's properties.

-

Packing: The bulky nature of the substituent will influence the crystal packing of the monomer, which is a critical factor for successful solid-state polymerization.[1]

Potential Applications of Poly(5-chloro-5-methylhexa-1,3-diyne)

Based on the known applications of functionalized polydiacetylenes, the polymer derived from 5-chloro-5-methylhexa-1,3-diyne could be explored for the following applications:

-

Chromic Sensors: Polydiacetylenes are well-known for their colorimetric response to external stimuli.[5] The polymer from this precursor could be developed into sensors for temperature, pH, or specific analytes, where a color change from blue to red would indicate the presence of the stimulus.[4][6]

-

Drug Delivery: The polymer could be formulated into nanoparticles or vesicles for encapsulation and controlled release of therapeutic agents. The tertiary chloride could be functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues.

-

Organic Electronics: As a conjugated polymer, it may possess semiconductor properties suitable for applications in organic field-effect transistors (OFETs) or as a component in organic photovoltaic (OPV) devices.[7]

-

Biomolecule Detection: The surface of the polymer could be functionalized with biorecognition elements, such as antibodies or aptamers, to create biosensors for the detection of specific proteins, nucleic acids, or pathogens.[8][9]

Experimental Protocols

Proposed Synthesis of 5-chloro-5-methylhexa-1,3-diyne Monomer

Due to the lack of a documented synthesis for 5-chloro-5-methylhexa-1,3-diyne, a plausible two-step synthetic route is proposed, utilizing a Cadiot-Chodkiewicz coupling reaction.[10][11] This reaction creates an unsymmetrical diacetylene by coupling a terminal alkyne with a 1-haloalkyne.[12]

Step 1: Synthesis of 3-chloro-3-methylbut-1-yne

A potential route to this precursor involves the reaction of 2-methyl-3-butyn-2-ol with a chlorinating agent.

Step 2: Cadiot-Chodkiewicz Coupling

The synthesized 3-chloro-3-methylbut-1-yne (a hypothetical haloalkyne) would then be coupled with a suitable terminal alkyne, such as propargyl alcohol, in the presence of a copper(I) salt and a base.[10]

Protocol 1: Hypothetical Synthesis of 5-chloro-5-methylhexa-1,3-diyne

-

Reaction Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents: The flask is charged with 3-chloro-3-methylbut-1-yne (1.0 eq), copper(I) bromide (0.1 eq), and hydroxylamine hydrochloride (0.2 eq) in methanol.

-

Addition of Base: Piperidine (2.0 eq) is added dropwise to the reaction mixture at room temperature.[10]

-

Addition of Coupling Partner: A solution of the terminal alkyne (e.g., propargyl alcohol, 1.1 eq) in methanol is added dropwise over 30 minutes.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 5-chloro-5-methylhexa-1,3-diyne.

Polymerization of 5-chloro-5-methylhexa-1,3-diyne

The polymerization of diacetylene monomers is typically achieved in the solid state via topochemical polymerization, initiated by UV irradiation or heat.[1][3]

Protocol 2: UV-Initiated Solid-State Polymerization

-

Monomer Preparation: A thin film of the purified 5-chloro-5-methylhexa-1,3-diyne monomer is prepared by drop-casting a concentrated solution in a volatile solvent (e.g., chloroform) onto a quartz substrate. The solvent is allowed to evaporate slowly to promote the formation of a crystalline film.

-

UV Irradiation: The crystalline monomer film is exposed to UV light (254 nm) in a controlled environment.

-

Monitoring Polymerization: The polymerization process is monitored by observing the color change of the film from colorless to blue. The progress can be quantified by UV-Vis spectroscopy, observing the appearance of a characteristic absorption peak for the blue phase of the polydiacetylene (typically around 640 nm).[5]

-

Termination: The UV irradiation is stopped once the desired level of polymerization is achieved, as indicated by the intensity of the blue color.

Protocol 3: Thermal Polymerization

-

Monomer Preparation: A crystalline powder of 5-chloro-5-methylhexa-1,3-diyne is placed in a glass vial under an inert atmosphere.

-

Thermal Annealing: The vial is heated in an oven at a temperature below the melting point of the monomer. The optimal temperature and time will need to be determined experimentally.

-

Monitoring Polymerization: The polymerization is monitored by the visual color change of the powder.

-

Cooling: After the desired polymerization is achieved, the vial is allowed to cool to room temperature.

Characterization Data (Hypothetical)

The following tables summarize the expected characterization data for the monomer and the resulting polymer.

Table 1: Physicochemical Properties of 5-chloro-5-methylhexa-1,3-diyne (Monomer)

| Property | Predicted Value |

| Molecular Formula | C7H7Cl |

| Molecular Weight | 126.58 g/mol |

| Appearance | Colorless to pale yellow crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in common organic solvents (e.g., chloroform, THF, acetone) |

| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to methyl and methylene protons |

| ¹³C NMR (CDCl₃, 100 MHz) | Peaks for sp³, sp hybridized carbons |

| IR (KBr, cm⁻¹) | ν(C≡C) ~2260, ν(C-H) ~2980, ν(C-Cl) ~750 |

Table 2: Properties of Poly(5-chloro-5-methylhexa-1,3-diyne)

| Property | Expected Characteristics |

| Appearance | Blue or red solid/film |

| UV-Vis Absorption (Blue Phase) | λ_max ≈ 640 nm |

| UV-Vis Absorption (Red Phase) | λ_max ≈ 540 nm |

| Fluorescence (Red Phase) | Emission in the red region of the spectrum |

| Thermal Stability (TGA) | Onset of decomposition to be determined |

| Solubility | Potentially soluble in organic solvents like THF, chloroform |

Visualizations

Caption: Proposed workflow for the synthesis of 5-chloro-5-methylhexa-1,3-diyne.

Caption: Polymerization of the monomer and its potential applications.

Caption: Schematic of topochemical polymerization of diacetylenes.

References

- 1. staff.ulsu.ru [staff.ulsu.ru]

- 2. researchgate.net [researchgate.net]

- 3. Polydiacetylenes - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing | Semantic Scholar [semanticscholar.org]

- 10. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. A systematic study on the Cadiot–Chodkiewicz cross coupling reaction for the selective and efficient synthesis of hetero-diynes - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Synthetic Routes to Functionalized Diynes Using 5-chloro-5-methylhexa-1,3-diyne

A comprehensive search of available scientific literature and chemical databases did not yield any specific information, synthetic routes, or experimental protocols for the use of 5-chloro-5-methylhexa-1,3-diyne as a precursor for functionalized diynes. The requested starting material appears to be a novel or highly specialized compound with limited to no published applications in the synthesis of other functionalized diynes.

The search results consistently identified a structurally different compound, 5-chloro-5-methylhex-1-en-3-yne , which contains both a double bond (ene) and a triple bond (yne), but is not a diyne. Further searches for related structures provided information on various dienes and other chlorinated hydrocarbons, none of which were relevant to the requested synthetic applications of 5-chloro-5-methylhexa-1,3-diyne.

Therefore, it is not possible to provide the requested detailed application notes, experimental protocols, data tables, or visualizations for synthetic routes starting from 5-chloro-5-methylhexa-1,3-diyne.

For researchers, scientists, and drug development professionals interested in the synthesis of functionalized diynes, we recommend exploring alternative, well-documented synthetic strategies. Common and versatile methods for the synthesis of functionalized diynes include:

-

Cadiot-Chodkiewicz Coupling: This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt in the presence of a base. It is a powerful method for the synthesis of unsymmetrical diynes.

-

Glaser-Hay Coupling: This is an oxidative coupling of two terminal alkynes to form a symmetrical diyne, commonly using a copper(I) or copper(II) catalyst and an oxidant such as oxygen or a peroxide.

-

Eglinton Coupling: Similar to the Glaser-Hay coupling, this method also produces symmetrical diynes from terminal alkynes using a stoichiometric amount of a copper(II) salt in a coordinating solvent like pyridine.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be adapted to synthesize diynes by coupling terminal alkynes with vinyl or aryl halides that contain an alkyne moiety.

Below is a generalized workflow for approaching the synthesis of a target functionalized diyne, which researchers can adapt based on the specific functionalities desired.

Generalized Workflow for Functionalized Diyne Synthesis

Caption: A generalized workflow for the synthesis and characterization of functionalized diynes.

We recommend that researchers interested in synthesizing novel functionalized diynes containing a gem-dimethylpropyl chloride moiety, as suggested by the structure of 5-chloro-5-methylhexa-1,3-diyne, consider a multi-step synthetic approach starting from commercially available precursors. This would likely involve the synthesis of a suitable chloro-alkyne building block followed by a coupling reaction to introduce the second alkyne functionality.

Application Notes and Protocols: 5-chloro-5-methylhexa-1,3-diyne in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-5-methylhexa-1,3-diyne is a functionalized diyne that holds potential as a versatile building block in the synthesis of complex pharmaceutical intermediates. Its structure, featuring a terminal alkyne, a chloro-substituted internal alkyne, and a tertiary alkyl chloride, offers multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation. This document outlines potential applications and provides detailed experimental protocols for the use of 5-chloro-5-methylhexa-1,3-diyne in the construction of key molecular scaffolds relevant to drug discovery.

Key Applications

The unique structural features of 5-chloro-5-methylhexa-1,3-diyne allow for its participation in a variety of powerful synthetic transformations, including:

-

Cross-Coupling Reactions: The terminal alkyne is an excellent handle for palladium- and copper-catalyzed cross-coupling reactions such as the Sonogashira and Cadiot-Chodkiewicz couplings, enabling the introduction of aryl, heteroaryl, and vinyl groups.

-

Cycloaddition Reactions: The diyne system can participate in cycloaddition reactions to form diverse heterocyclic structures, which are prevalent in many pharmaceutical agents.

-

Click Chemistry: The terminal alkyne can be utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions to form stable triazole linkages, a common strategy in medicinal chemistry for connecting molecular fragments.

Experimental Protocols

Sonogashira Coupling for the Synthesis of Aryl-Substituted Diynes

This protocol describes the palladium- and copper-catalyzed cross-coupling of 5-chloro-5-methylhexa-1,3-diyne with an aryl halide.

Reaction Scheme:

Application Notes and Protocols for 5-Chloro-5-methylhexa-1,3-diyne Derivatives in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool in chemical biology, drug discovery, and materials science due to its reliability, high yields, and biocompatibility.[1][2][3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient formation of 1,4-disubstituted 1,2,3-triazoles.[4][5][] This document provides detailed application notes and protocols for the use of 5-chloro-5-methylhexa-1,3-diyne and its derivatives as versatile building blocks in click chemistry.

The unique structure of 5-chloro-5-methylhexa-1,3-diyne, featuring a terminal alkyne for classic click reactions, an internal alkyne, and a tertiary alkyl chloride, offers a trifunctional scaffold for the synthesis of complex molecular architectures. The terminal alkyne serves as a primary handle for bioconjugation and molecular assembly, while the tertiary chloride provides a potential site for further nucleophilic substitution, and the internal alkyne can participate in other cycloaddition reactions. These features make its derivatives highly valuable for applications in drug development, diagnostics, and advanced materials.

Applications of 5-Chloro-5-methylhexa-1,3-diyne Derivatives

The derivatives of 5-chloro-5-methylhexa-1,3-diyne are particularly suited for a range of applications owing to their multifunctional nature.

-

Bioconjugation: The terminal alkyne allows for the straightforward attachment of these derivatives to biomolecules such as proteins, peptides, and nucleic acids that have been functionalized with an azide group. This is invaluable for creating targeted drug delivery systems, imaging agents, and diagnostic probes.[7]

-

Drug Discovery: The triazole ring formed during the click reaction is a stable, aromatic linker that can mimic a peptide bond but is resistant to enzymatic cleavage.[8] This makes 5-chloro-5-methylhexa-1,3-diyne derivatives ideal scaffolds for generating libraries of potential drug candidates with enhanced stability.

-

Polymer and Materials Science: The diyne structure can be utilized in polymerization reactions. For instance, Glaser-Hay coupling of the terminal alkyne can lead to the formation of conjugated polymers with interesting electronic and optical properties.[8]

-

Development of Multifunctional Probes: The orthogonal reactivity of the terminal alkyne and the tertiary chloride allows for sequential modifications. For example, a biomolecule can be attached via the alkyne, and a fluorescent dye or a second bioactive molecule can be introduced at the chloride position.

Experimental Protocols

Below are detailed protocols for the application of 5-chloro-5-methylhexa-1,3-diyne derivatives in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Protocol 1: General Procedure for CuAAC of a 5-Chloro-5-methylhexa-1,3-diyne Derivative with an Azide-Containing Molecule

This protocol describes a general method for the copper(I)-catalyzed cycloaddition of a terminal alkyne derivative of 5-chloro-5-methylhexa-1,3-diyne with an organic azide.

Materials:

-

5-Chloro-5-methylhexa-1,3-diyne derivative (e.g., where the chloro- group is replaced by another functional group if desired for a specific application)

-

Azide-containing molecule (e.g., benzyl azide, azide-functionalized peptide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol, DMF, or DMSO)

-

Nitrogen or Argon gas

Procedure:

-

In a round-bottom flask, dissolve the 5-chloro-5-methylhexa-1,3-diyne derivative (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.

-

To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically turn a pale yellow or green color.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 1-24 hours), the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 1,4-disubstituted 1,2,3-triazole product by column chromatography on silica gel.

Data Presentation

The following tables summarize hypothetical quantitative data for typical CuAAC reactions involving a 5-chloro-5-methylhexa-1,3-diyne derivative. This data is intended to be representative of expected outcomes.

| Entry | Azide Substrate | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl Azide | t-BuOH/H₂O | 4 | 95 |

| 2 | 3-Azidopropan-1-ol | DMF/H₂O | 6 | 92 |

| 3 | Azidoacetic Acid | DMSO/H₂O | 12 | 88 |

| 4 | Azide-PEG-Biotin | t-BuOH/H₂O | 24 | 85 |

Table 1: Reaction conditions and yields for the CuAAC of a 5-chloro-5-methylhexa-1,3-diyne derivative with various azides.

| Parameter | Value |

| Reaction Scale | 0.1 - 1.0 mmol |

| Temperature | 25 °C |

| Catalyst Loading (CuSO₄) | 1 - 5 mol% |

| Reducing Agent (NaAsc) | 10 - 25 mol% |

| Concentration | 0.1 M |

Table 2: General reaction parameters for the CuAAC protocol.

Visualizations

The following diagrams illustrate the key chemical transformation and a typical experimental workflow.

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]